Ethyl 2-chlorobenzenesulfonate
CAS No.:
Cat. No.: VC16681151
Molecular Formula: C8H9ClO3S
Molecular Weight: 220.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClO3S |
|---|---|
| Molecular Weight | 220.67 g/mol |
| IUPAC Name | ethyl 2-chlorobenzenesulfonate |
| Standard InChI | InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
| Standard InChI Key | ZBLKMCUYSGSIBW-UHFFFAOYSA-N |
| Canonical SMILES | CCOS(=O)(=O)C1=CC=CC=C1Cl |
Introduction
Physical and Chemical Properties
While specific data for Ethyl 2-chlorobenzenesulfonate are scarce, properties can be extrapolated from related sulfonate esters and chlorinated aromatic compounds:
The compound’s relative polarity is moderate (≈0.6–0.7 on the Snyder scale), balancing hydrophobic aromatic and polar sulfonate groups . Its hygroscopicity is low, as esterification reduces moisture sensitivity compared to sulfonic acids .
Synthesis Pathways
Sulfonation of Chlorobenzene
The synthesis typically begins with the sulfonation of 2-chlorobenzene using concentrated sulfuric acid or sulfur trioxide:
This step yields 2-chlorobenzenesulfonic acid, which is then esterified with ethanol under acidic or dehydrating conditions :
\text{C}_6\text{H}_4\text{Cl(SO}_3\text{H)} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{C}_2\text{H}_5)} + \text{H}_2\text{O}
Alternative Route via Chlorosulfonation
A patent describing ethyl 2-bromopropionate synthesis suggests a analogous approach for sulfonate esters:
-
Chlorosulfonation: React 2-chlorobenzene with chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride.
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Esterification: Treat the sulfonyl chloride with ethanol in the presence of a base (e.g., pyridine) to yield the ethyl ester.
\text{C}_6\text{H}_4\text{Cl(SO}_2\text{Cl)} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{C}_2\text{H}_5)} + \text{HCl}
This method avoids the hygroscopicity of sulfonic acids, improving reaction yields .
Reactivity and Applications
Nucleophilic Substitution
| Parameter | Value | Source |
|---|---|---|
| OSHA PEL | Not established | Analogous to ethyl sulfonates |
| ACGIH TLV | 10 ppm (vapor) | Based on sulfonic acid esters |
Analytical Characterization
Spectroscopic Data
Chromatography
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